2-[(carbamoylmethyl)amino]-3-chlorobenzoic acid
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Overview
Description
This compound belongs to the chemical class of benzoic acids and derivatives and has the molecular formula C10H8ClN2O3. Carboxin was first synthesized in the 1960s and has since been extensively studied for its use in various fields of research and industry.
Preparation Methods
2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid is synthesized by reacting 2-amino-3-chlorobenzoic acid with N-(chloromethyl)carbamic acid tert-butyl ester in the presence of a base such as triethylamine. The reaction produces the desired product, which is further purified by recrystallization from a suitable solvent such as methanol. Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on fungal cells and its potential use in controlling fungal infections in plants.
Medicine: Investigated for its potential therapeutic applications, although it is primarily used in agricultural settings.
Industry: Employed in the production of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(carbamoylmethyl)amino]-3-chlorobenzoic acid involves inhibiting mitochondrial respiration in fungi by binding to the cytochrome b component of the mitochondrial respiratory chain. This binding inhibits ATP production, leading to the eventual death of the fungal cells. The molecular targets and pathways involved in this process are crucial for the compound’s fungicidal activity.
Comparison with Similar Compounds
2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid is unique in its specific mode of action and its effectiveness against a wide range of plant pathogenic fungi. Similar compounds include:
Benzoic acid derivatives: Compounds with similar structures but different functional groups.
Other systemic fungicides: Compounds like metalaxyl and azoxystrobin, which also target fungal respiration but through different mechanisms. The uniqueness of this compound lies in its specific binding to cytochrome b and its high efficacy in controlling fungal infections.
Properties
CAS No. |
937696-54-3 |
---|---|
Molecular Formula |
C9H9ClN2O3 |
Molecular Weight |
228.6 |
Purity |
95 |
Origin of Product |
United States |
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